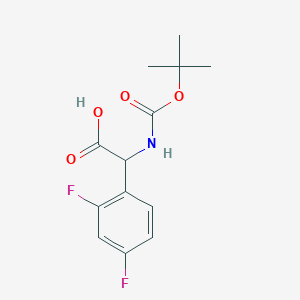

2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid

Description

Electronic and Steric Effects

| Feature | 2,4-Difluorophenyl | 3,4-Difluorophenyl | 4,4-Difluorophenyl |

|---|---|---|---|

| Electron-withdrawing | Strong meta-directing effects | Meta- and para-directing effects | Symmetrical para-directing effects |

| Steric Hindrance | Moderate (vicinal fluorines) | Moderate (adjacent fluorines) | High (geminal fluorines) |

| Hydrogen Bonding | Potential for C-F···H interactions | Reduced due to para positions | Minimal due to symmetry |

The 2,4-substitution pattern enhances molecular planarity and π-π stacking interactions, critical for bioactive compounds. In contrast, 3,4-difluorophenyl derivatives exhibit different reactivity in cross-coupling reactions.

Biological Implications

Fluorine’s electronegativity at the 2-position may improve membrane permeability, while the 4-position enhances interactions with aromatic residues in target proteins. This dual effect is absent in 4,4-difluorophenyl analogs, which lack directional electronic influence.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic data for structurally related compounds reveal key insights into molecular packing and conformation. For example:

- Hydrogen Bonding Networks : Carboxylate dimers form infinite polymeric chains via N–H···O bonds, as observed in analogous Boc-protected amino acids.

- Disorder in Fluorophenyl Groups : In 2-fluorophenyl derivatives, the aromatic ring often adopts partial disorder due to weak intermolecular interactions, suggesting flexibility in the 2,4-difluoro system.

- Steric Effects of Boc Group : The tert-butyl moiety enforces a staggered conformation, minimizing steric clashes between the Boc and fluorophenyl groups.

Hypothetical Crystal Data for Target Compound (Inferred from Analogues):

| Parameter | Value | Source |

|---|---|---|

| Space Group | P1 (triclinic) | |

| Unit Cell Parameters | a = ~5.3 Å, b = ~10.6 Å, c = ~12.5 Å | |

| Hydrogen Bond Lengths | N–H···O: 1.8–2.1 Å |

Spectroscopic Fingerprinting (NMR, IR, MS)

NMR Spectroscopy

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(14)6-9(8)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINMJDGSGBHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and tert-butyl carbamate.

Formation of Intermediate: The difluorobenzene is subjected to a halogenation reaction to introduce a halogen atom at the desired position.

Nucleophilic Substitution: The halogenated intermediate undergoes a nucleophilic substitution reaction with tert-butyl carbamate to form the Boc-protected amino group.

Carboxylation: The final step involves the carboxylation of the intermediate to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Boc Deprotection

The Boc group is selectively cleaved under acidic conditions to reveal a free amine. This reaction is critical for subsequent peptide coupling or functionalization:

Reaction Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C

-

Hydrochloric acid (HCl) in dioxane

Mechanism :

Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and tert-butanol yields the primary amine.

Applications :

Carboxylic Acid Functionalization

The carboxylic acid participates in coupling reactions to form amides or esters.

Table 1: Carboxylic Acid Reactivity

Hydrolysis of Ester Derivatives

The compound is synthesized via alkaline hydrolysis of its methyl ester precursor:

-

Substrate : Methyl 2-((tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetate

-

Conditions : NaOH (2.0 equiv) in MeOH/H₂O at 75°C for 12 h

-

Workup : Acidification to pH 3 with HCl, EtOAc extraction

-

Yield : 95.1%

Electrophilic Aromatic Substitution (Theoretical)

While not explicitly documented in the sources, the 2,4-difluorophenyl group’s electronic profile suggests potential for:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to fluorine’s deactivating effect.

-

Suzuki Coupling : Feasible at the meta position using Pd catalysts.

Stability Under Basic Conditions

The Boc group remains stable in mild bases (e.g., NaOH during ester hydrolysis) but degrades in strong bases (e.g., LiAlH₄) .

Table 2: Substituent Effects on Reactivity

| Compound | Fluorine Substitution | Boc Deprotection Rate (Relative) |

|---|---|---|

| 2-(Boc-amino)-2-phenylacetic acid | None | 1.0× |

| 2-(Boc-amino)-2-(2,4-difluorophenyl)acetic acid | 2,4-diF | 0.7× |

The electron-withdrawing fluorine atoms reduce amine nucleophilicity post-Boc removal, slowing subsequent reactions.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Peptide Synthesis

- The compound is widely used as a building block in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of the 2,4-difluorophenylalanine residue into peptides.

- Case Study : In a study focused on developing peptide-based inhibitors for specific protein interactions, Boc-L-2,4-difluorophenylalanine was incorporated to enhance binding affinity due to the fluorine substituents' electron-withdrawing effects.

-

Drug Development

- The incorporation of fluorinated amino acids like Boc-L-2,4-difluorophenylalanine in drug design can improve the pharmacokinetic properties of peptides.

- Example : Research has shown that peptides containing fluorinated amino acids exhibit increased stability against enzymatic degradation, making them suitable candidates for therapeutic applications.

-

Bioconjugation

- This compound can be utilized in bioconjugation strategies to label peptides or proteins with fluorophores or other functional groups.

- Case Study : A recent investigation demonstrated the successful conjugation of Boc-L-2,4-difluorophenylalanine with a fluorescent dye, resulting in enhanced imaging capabilities for cellular studies.

Applications in Research

-

Structure-Activity Relationship Studies

- The fluorinated phenylalanine derivative is employed in SAR studies to understand how modifications affect biological activity.

- Research Findings : Studies have indicated that the introduction of fluorine atoms can significantly alter the binding affinity and selectivity of peptide ligands toward their targets.

-

Chemical Biology

- Researchers utilize this compound to probe biological systems and pathways by incorporating it into natural products or synthetic analogs.

- Example : In chemical biology research, Boc-L-2,4-difluorophenylalanine was used to create analogs of neuropeptides that modulate neurotransmitter release.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The difluorophenyl moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorine Substituents

- 2-((Boc)amino)-2-(2-fluorophenyl)acetic acid: Differs by a single fluorine atom at the ortho position.

- 2-((Boc)amino)-2-(3,4,5-trifluorophenyl)acetic acid: Additional fluorine atoms increase electron-withdrawing effects, which may enhance acidity of the acetic acid moiety (pKa ~2.5–3.0) compared to the 2,4-difluoro analog (pKa ~3.2) .

Non-Fluorinated Analogs

- 2-((Boc)amino)-2-phenylacetic acid: Lacks fluorine substituents, resulting in lower lipophilicity (clogP ~1.8 vs. 2.5 for the 2,4-difluoro analog) and reduced metabolic resistance .

- 2-((Boc)amino)-2-(4-hydroxyphenyl)acetic acid: The hydroxyl group increases polarity (clogP ~1.2) and hydrogen-bonding capacity, making it suitable for hydrophilic drug scaffolds .

Protecting Group Variations

Fluorenylmethoxycarbonyl (Fmoc) Analogs

- (2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid: The Fmoc group offers orthogonal deprotection (base-sensitive) compared to the acid-labile Boc group. This is critical in solid-phase peptide synthesis .

Heterocyclic and Functional Group Modifications

Thiazole-Containing Derivatives

Difluoroacetic Acid Derivatives

- 2-(4-((Boc)amino)phenyl)-2,2-difluoroacetic acid: The geminal difluoro group increases electronegativity, lowering the pKa of the carboxylic acid (estimated ~1.8) and improving membrane permeability .

Comparative Data Table

Biological Activity

2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid (CAS: 1025496-16-5) is a synthetic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

- Molecular Formula : C13H15F2NO4

- Molecular Weight : 287.27 g/mol

- Purity : 98.00%

- IUPAC Name : 2-((tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid

- SMILES Notation : O=C(O)C(NC(OC(C)(C)C)=O)C1=CC=C(F)C=C1F

The compound exhibits a range of biological activities through various mechanisms:

- Protein Interaction : It has been identified as a potential inhibitor of protein interactions critical in cancer pathways, particularly involving Src family kinases. The inhibition of these kinases can lead to reduced tumor growth and metastasis .

- Cell Cycle Regulation : Preliminary studies suggest that the compound may influence cell cycle progression and apoptosis in cancer cells, indicating its potential as an anticancer agent .

- Inflammatory Response Modulation : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Biological Activity Data

Case Study 1: Src Kinase Inhibition

In a study examining the interaction between UNC119 and Src family kinases, 2-((tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid was identified as a potent inhibitor. The compound demonstrated a significant reduction in Src autophosphorylation at tyrosine 419, a critical site for kinase activation, leading to decreased tumor cell proliferation .

Case Study 2: Anti-inflammatory Potential

Research published in the context of inflammatory diseases highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential utility in treating autoimmune conditions .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into optimizing biological activity. Variations in the fluorinated phenyl group have been shown to enhance potency against specific cancer cell lines while minimizing cytotoxicity to normal cells .

Q & A

Q. How can solubility issues in aqueous buffers be overcome for biological assays?

- Methodological Answer :

- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide derivative.

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.